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Compound of Interest

Compound Name:

2-[(4-

Aminobenzoyl)amino]pentanedioic

acid

Cat. No.: B1265424 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-

Aminobenzoylglutamic acid, a key metabolite of folic acid. The following sections detail its

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics,

offering valuable data for its identification, characterization, and quantification in research and

drug development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of 4-

Aminobenzoylglutamic acid. The following tables summarize the predicted chemical shifts for

¹H and ¹³C NMR in deuterated water (D₂O). It is important to note that experimental values may

vary based on solvent, concentration, and pH.

¹H NMR Spectral Data (Predicted)
Solvent: D₂O
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Chemical Shift (ppm) Multiplicity Assignment

~7.6 Doublet
2H, Aromatic CH adjacent to

C=O

~6.7 Doublet
2H, Aromatic CH adjacent to

NH₂

~4.5 Multiplet 1H, α-CH of glutamic acid

~2.4 Triplet 2H, γ-CH₂ of glutamic acid

~2.1 Multiplet 2H, β-CH₂ of glutamic acid

Table 1: Predicted ¹H NMR chemical shifts for 4-Aminobenzoylglutamic acid in D₂O.

¹³C NMR Spectral Data (Predicted)
Chemical Shift (ppm) Assignment

~180 Carboxylic acid C=O (γ-carboxyl)

~178 Carboxylic acid C=O (α-carboxyl)

~170 Amide C=O

~152 Aromatic C-NH₂

~131 Aromatic C-H

~120 Aromatic C-C=O

~115 Aromatic C-H

~55 α-CH of glutamic acid

~33 γ-CH₂ of glutamic acid

~29 β-CH₂ of glutamic acid

Table 2: Predicted ¹³C NMR chemical shifts for 4-Aminobenzoylglutamic acid.

Infrared (IR) Spectroscopy
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Infrared spectroscopy provides information about the functional groups present in a molecule.

The following table outlines the predicted characteristic IR absorption bands for 4-

Aminobenzoylglutamic acid.

Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad
O-H stretch (carboxylic acid),

N-H stretch (amine and amide)

3000-2800 Medium C-H stretch (aliphatic)

~1700 Strong C=O stretch (carboxylic acid)

~1650 Strong C=O stretch (amide I)

~1600 Medium
N-H bend (amine), C=C stretch

(aromatic)

~1540 Medium N-H bend (amide II)

Table 3: Predicted FT-IR peak assignments for 4-Aminobenzoylglutamic acid.[1]

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

molecule. The following data was obtained from tandem mass spectrometry (MS-MS)

experiments.

Precursor m/z Precursor Ion Collision Energy
Major Fragment
Ions (m/z)

267.0975 [M+H]⁺ Not Specified 120, 130, 138

265.083 [M-H]⁻ Not Specified 136, 221, 247

Table 4: MS-MS fragmentation data for 4-Aminobenzoylglutamic acid.[2]

Experimental Protocols
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The following are generalized protocols for obtaining the spectroscopic data presented. These

should be adapted and optimized based on the specific instrumentation and experimental

conditions.

NMR Spectroscopy
Sample Preparation: Dissolve an appropriate amount of 4-Aminobenzoylglutamic acid in a

suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The concentration should be optimized for

the instrument's sensitivity, typically in the range of 5-20 mg/mL.

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

better resolution.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-5

seconds.

The number of scans will depend on the sample concentration and desired signal-to-noise

ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

A larger number of scans is typically required for ¹³C NMR due to the low natural

abundance of the ¹³C isotope.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, and baseline correction. Chemical shifts should be

referenced to an internal standard (e.g., TMS or a residual solvent peak).

FT-IR Spectroscopy
Sample Preparation (Solid State):
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KBr Pellet Method: Mix a small amount of the finely ground solid sample (1-2 mg) with

approximately 100-200 mg of dry potassium bromide (KBr). Press the mixture into a thin,

transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal and apply pressure to ensure good contact.

Instrument: A Fourier-transform infrared spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder or clean ATR crystal.

Place the sample in the instrument and record the sample spectrum.

The final spectrum is typically an average of multiple scans to improve the signal-to-noise

ratio. The spectral range is typically 4000-400 cm⁻¹.

Data Processing: The software will automatically subtract the background spectrum from the

sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electrospray Ionization - ESI)
Sample Preparation: Dissolve the sample in a suitable solvent compatible with ESI-MS, such

as a mixture of water and acetonitrile or methanol, often with a small amount of formic acid

or ammonium acetate to promote ionization. The concentration should be in the low µg/mL to

ng/mL range.

Instrument: A mass spectrometer equipped with an electrospray ionization source (e.g., a

triple quadrupole or ion trap mass spectrometer for MS-MS experiments).

Data Acquisition:

Infuse the sample solution directly into the ESI source or introduce it via liquid

chromatography (LC).

Optimize the ESI source parameters (e.g., spray voltage, capillary temperature, gas flows)

to maximize the signal intensity of the parent ion.
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For MS-MS, select the precursor ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced

dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate fragment ions.

Data Analysis: Analyze the resulting mass spectrum to determine the mass-to-charge ratios

of the parent and fragment ions.

Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound.
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General Workflow for Spectroscopic Analysis
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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